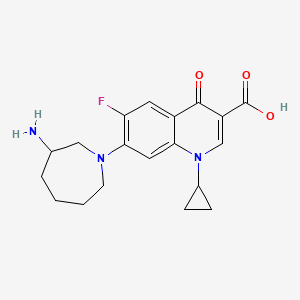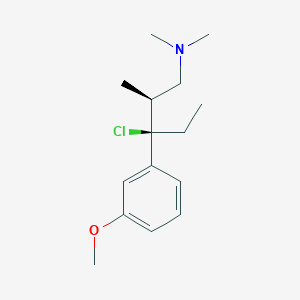![molecular formula C18H23F3N2O4 B596599 tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe CAS No. 1268522-15-1](/img/new.no-structure.jpg)
tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)piperidine-1-carboxylate is a compound that features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the piperidine ring: The piperidine ring is formed through cyclization reactions, often involving the use of suitable catalysts and reaction conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Addition of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides or tert-butyl esters.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include deprotected amines, carbonyl compounds, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The benzyloxycarbonyl-protected amino group allows for selective deprotection and functionalization.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate or as a precursor to pharmacologically active compounds. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and specialty chemicals. Its unique reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism of action of tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)piperidine-1-carboxylate involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the benzyloxycarbonyl-protected amino group allows for selective interactions with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl (3R,4S)-3-amino-4-(benzyloxycarbonyl)piperidine-1-carboxylate: Similar structure but lacks the trifluoromethyl group.
tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]amino}-4-(trifluoromethyl)piperidine-1-carboxylate distinguishes it from similar compounds. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
1268522-15-1 |
|---|---|
Formule moléculaire |
C18H23F3N2O4 |
Poids moléculaire |
388.387 |
Nom IUPAC |
tert-butyl (3R,4S)-3-(phenylmethoxycarbonylamino)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(25)23-9-13(18(19,20)21)14(10-23)22-15(24)26-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,22,24)/t13-,14-/m0/s1 |
Clé InChI |
JVSKBBNMMVFKKB-KBPBESRZSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)


![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)


![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)


![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

